2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(4-pyridin-2-ylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c14-12(13(16)17)10-6-4-9(5-7-10)11-3-1-2-8-15-11;/h1-8,12H,14H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXPBGOAJCCGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as sodium and ammonium chloride, and nucleophiles like trimethylsilyl cyanide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various amino acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing pyridine moieties exhibit anticancer activity. Studies have shown that derivatives of 2-amino acids can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. For instance, a derivative of this compound was tested against several cancer cell lines and demonstrated significant cytotoxic effects, suggesting its potential as a lead compound in anticancer drug development.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that similar compounds can modulate neurotransmitter systems and provide protection against neurodegenerative diseases. In vitro studies have highlighted that such amino acids can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease.
Pharmacology
Receptor Modulation
The compound's structure allows it to interact with various receptors in the body. Preliminary studies indicate that it may act as a modulator for certain neurotransmitter receptors, including serotonin and dopamine receptors. This interaction could lead to applications in treating mood disorders and other psychiatric conditions.
Anti-inflammatory Activity
Studies have also suggested that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Material Science
Polymer Development
In material science, the incorporation of amino acids into polymer matrices can enhance their properties. Research has explored using this compound as a building block for creating biodegradable polymers with improved mechanical properties and biocompatibility, suitable for medical applications such as drug delivery systems.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values <10 µM. |
| Johnson et al., 2024 | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Lee et al., 2023 | Receptor Interaction | Identified modulation of serotonin receptors leading to anxiolytic-like effects in animal models. |
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, influencing biochemical pathways. The amino acid moiety allows it to participate in protein synthesis and other cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Amino[4-(pyridin-2-yl)phenyl]acetic acid hydrochloride
- CAS No.: 1135818-89-1
- Molecular Formula : C₁₃H₁₃ClN₂O₂
- Molecular Weight : 264.71 g/mol
- Key Features: Aromatic pyridinylphenyl group linked to an α-amino acetic acid backbone. Hydrochloride salt form enhances solubility and stability. Used in pharmaceutical research, particularly in kinase inhibitor development .
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Heterocyclic Modifications
Backbone and Functional Group Variations
Key Research Findings
- Structural Similarity Scores: Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl (CAS 705240-99-9): Similarity = 0.84 . 2-(4-Carbamimidoylphenyl)acetic acid HCl (CAS 1192350-47-2): Similarity = 0.81 .
- Synthesis Insights :
- Biological Relevance :
Biological Activity
Chemical Identity
2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid hydrochloride, also known by its CAS number 1135818-89-1, is a compound characterized by the presence of an amino acid moiety linked to a pyridine ring. Its molecular formula is C13H13ClN2O2, with a molecular weight of 264.71 g/mol .
Synthesis
The synthesis typically involves multi-step organic reactions, including esterification of nicotinic acid and subsequent transformations to yield the final product. Industrial methods may utilize continuous flow reactors for efficiency and consistency.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The pyridine ring facilitates interactions with enzymes and receptors, influencing critical biochemical pathways. The amino acid component allows participation in protein synthesis and cellular processes .
Therapeutic Potential
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes, with studies indicating significant inhibitory activity against human tissue-nonspecific alkaline phosphatase (h-TNAP). For instance, derivatives of related compounds have demonstrated IC50 values significantly lower than standard inhibitors, suggesting that modifications to the structure can enhance efficacy .
- Cytotoxicity : In vitro assays have evaluated its cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound exhibited dose-dependent cytotoxicity, inducing apoptosis through mechanisms such as reactive oxygen species (ROS) overproduction and mitochondrial dysfunction .
Case Studies
- Cytotoxic Activity : A recent study reported that certain derivatives of pyridine-based compounds exhibited IC50 values as low as 0.49 µM against h-TNAP, showcasing their potential as therapeutic agents in cancer treatment .
- Apoptosis Induction : Another investigation highlighted that specific derivatives induced apoptosis in HeLa cells through ROS-mediated pathways, leading to DNA damage and cell cycle arrest at the G1 phase .
Comparative Analysis
In comparing this compound with similar compounds, it stands out due to its unique combination of structural features that confer distinct biological properties. For example:
| Compound Name | Structure | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Amino-2-(4-(pyridin-2-YL)phenyl)acetic acid HCl | Structure | Varies | Potential enzyme inhibitor |
| 4d (Dihydropyridine derivative) | Structure | 1.32 | Strong pro-apoptotic activity |
| Levamisole (Standard Inhibitor) | Structure | 22.65 | Comparison standard for enzyme inhibition |
Q & A
Q. What are the standard methods for synthesizing 2-amino-2-(4-(pyridin-2-yl)phenyl)acetic acid hydrochloride?
The synthesis typically involves condensation reactions between pyridine derivatives and glycine analogs under acidic conditions. For example, a multi-step approach may include:
- Formation of an imine intermediate via reaction of 4-(pyridin-2-yl)benzaldehyde with glycine in a solvent like ethanol.
- Reduction of the imine to the amine using sodium cyanoborohydride or catalytic hydrogenation.
- Final acidification with hydrochloric acid to yield the hydrochloride salt. Critical parameters include pH control (to stabilize intermediates) and temperature optimization (e.g., reflux at 80–100°C). Analytical validation via NMR and mass spectrometry is essential to confirm purity and structure .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the pyridinyl and phenyl moieties, as well as the acetic acid backbone.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding interactions in the solid state, critical for understanding reactivity .
Q. How does the compound’s solubility profile impact experimental design?
The hydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions or biological assays. Solubility in organic solvents (e.g., DMSO, methanol) should be tested for reaction compatibility. Pre-formulation studies using dynamic light scattering (DLS) or HPLC solubility assays are recommended to avoid precipitation in mixed-solvent systems .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?
Statistical DoE methods (e.g., factorial designs) minimize experimental runs while identifying critical factors:
- Variables: Temperature, molar ratios, solvent polarity, and reaction time.
- Response Surface Methodology (RSM): Models interactions between variables to maximize yield and purity. Example: A Central Composite Design (CCD) revealed that a 1:1.2 molar ratio of aldehyde to glycine and ethanol as the solvent optimized imine formation (85% yield) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Stereochemical variations: Enantiomeric purity (e.g., R vs. S configurations) significantly impacts receptor binding. Chiral HPLC or circular dichroism (CD) can validate stereochemistry.
- Impurity profiles: Trace byproducts (e.g., unreacted aldehyde) may interfere with assays. LC-MS or 2D-NMR identifies contaminants.
- Assay conditions: Buffer composition (e.g., ionic strength) affects compound stability. Parallel experiments under controlled conditions are advised .
Q. What reaction mechanisms explain the compound’s stability under acidic conditions?
The pyridinyl nitrogen participates in resonance stabilization, reducing protonation-driven degradation. Kinetic studies (e.g., pH-rate profiling) show:
- Acid-catalyzed hydrolysis: Predominant at pH < 3, forming phenylacetic acid derivatives.
- Base sensitivity: Degrades via nucleophilic attack on the α-carbon at pH > 7. Stabilizers like cyclodextrins or co-solvents (e.g., PEG-400) mitigate hydrolysis in formulation .
Q. How can computational modeling predict its reactivity in novel reactions?
Density Functional Theory (DFT) calculations map electron density and reactive sites:
- Frontier Molecular Orbital (FMO) analysis: Identifies nucleophilic (HOMO) and electrophilic (LUMO) regions.
- Transition-state modeling: Predicts activation energy for reactions like amide coupling or Suzuki-Miyaura cross-coupling. Validation via experimental kinetics (e.g., Arrhenius plots) bridges computational and empirical data .
Q. What reactor designs are optimal for scaling up synthesis?
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic imine formation steps.
- Microwave-Assisted Reactors: Reduce reaction times by 50–70% for temperature-sensitive intermediates.
- Safety Protocols: In-line FTIR monitors reaction progress, preventing overpressure or thermal runaway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
